リグスティリド

概要

説明

リグスティリドは、ジヒドロフタリド類に属する天然化学物質です。 主に、野生セロリ(Apium graveolens)と当帰(Angelica sinensis)などの植物に見られます 。 リグスティリドは、抗炎症作用や神経保護作用など、潜在的な薬理作用で知られています 。

科学的研究の応用

Ligustilide has a wide range of scientific research applications:

作用機序

リグスティリドは、複数のメカニズムを通じて作用します。

生化学分析

Biochemical Properties

Ligustilide has been found to interact with several enzymes and proteins. For instance, it targets Prostaglandin-Endoperoxide Synthase 2 (PTGS2) to regulate the Bone Morphogenetic Protein/Smad Pathway . This interaction plays a crucial role in osteogenesis, the process of bone formation .

Cellular Effects

Ligustilide has shown significant effects on various types of cells and cellular processes. In osteoporosis models, it has been found to inhibit osteoclastogenesis (the formation of osteoclasts, cells that break down bone) and promote osteogenesis . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Ligustilide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it enhances the expression of PTGS2, Bone Morphogenetic Protein 2 (BMP2), and Smad4 in bone tissues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ligustilide change over time. It has been observed to increase serum estrogen levels and uterine weight in ovariectomy-treated rats

Dosage Effects in Animal Models

The effects of Ligustilide vary with different dosages in animal models. For instance, it has been found to significantly increase bone mineral density, trabecular number, and trabecular bone volume/tissue volume at certain dosages .

Metabolic Pathways

Ligustilide is involved in several metabolic pathways. It interacts with enzymes such as PTGS2 and impacts metabolic flux and metabolite levels .

準備方法

合成ルートと反応条件

リグスティリドは、さまざまな方法で合成できます。一般的なアプローチの1つは、常温でリグロイン溶媒を使用して当帰から抽出することです。 リグロイン抽出物は、その後濃縮され、高効率液体相技術を使用してさらに処理され、高純度のZ-リグスティリドが得られます 。

工業生産方法

リグスティリドの工業生産は、多くの場合、当帰などの植物の根から精油を抽出することを伴います。 精油は、乾燥根の蒸留または超臨界CO2抽出によって得られます 。この方法により、リグスティリドを含む揮発性化合物を保存できます。

化学反応の分析

反応の種類

リグスティリドは、次のようなさまざまな化学反応を受けます。

酸化: リグスティリドは、酸化されて、異なる生物活性を持つデヒドロリグスティリドを形成することができます。

還元: 還元反応は、リグスティリドを他のフタリド誘導体に転換させることができます。

一般的な試薬と条件

酸化: 三重項酸素は、触媒なしで温和な条件下でリグスティリドの酸化によく使用されます。

還元: 水素化ホウ素ナトリウムなどの還元剤を、リグスティリドの還元に使用できます。

主要な生成物

酸化: デヒドロリグスティリド

還元: さまざまなフタリド誘導体

置換: 生物活性が変化した修飾リグスティリド化合物

科学研究への応用

リグスティリドは、さまざまな科学研究への応用があります。

類似化合物との比較

リグスティリドは、その多様な薬理学的プロファイルにより、類似の化合物の中でユニークです。類似の化合物には次のようなものがあります。

デヒドロリグスティリド: 異なる生物活性を持つリグスティリドの酸化型。

フタリド: 構造は類似しているが、生物学的効果は異なる化合物のクラス。

抗炎症性プロスタグランジン: 15-デオキシ-Δ12,14-プロスタグランジンJ2などの化合物も、リグスティリドと同様の抗炎症作用を示します。

リグスティリドは、複数の生物学的経路を調節する能力を持つため、研究や治療的用途にとって価値のある化合物です。

生物活性

Ligustilide (LIG) is a natural compound primarily derived from the roots of Angelica sinensis and Ligusticum chuanxiong, both of which are widely used in traditional Chinese medicine. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, neuroprotective, anticancer, and antidepressant effects. Recent studies have elucidated various mechanisms through which ligustilide exerts its pharmacological benefits.

1. Anticancer Properties

Ligustilide has demonstrated potential anticancer effects in several studies. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. For instance, research indicates that ligustilide can enhance the efficacy of chemotherapeutic agents by sensitizing cancer cells to their effects.

2. Anti-inflammatory Effects

LIG exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. It has been found to downregulate the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), thus reducing inflammation in various models of disease.

3. Neuroprotective Effects

Ligustilide has been associated with neuroprotective activities, particularly in models of neurodegenerative diseases. It promotes neuronal survival by activating signaling pathways such as ERK1/2 and PI3K/Akt, which are crucial for cell survival under oxidative stress conditions. Additionally, LIG has shown promise in improving cognitive functions and alleviating symptoms of depression.

4. Antidepressant Activity

Recent studies have highlighted the antidepressant-like effects of ligustilide in animal models. In chronic unpredictable mild stress (CUMS) models, ligustilide administration resulted in increased mobility and sucrose preference, indicative of reduced depressive-like behavior. The underlying mechanism appears to involve modulation of neurosteroid levels, specifically progesterone and allopregnanolone, which are linked to mood regulation.

Ligustilide's biological activities are mediated through various molecular mechanisms:

- GPR30 Signaling : LIG selectively activates GPR30, a G protein-coupled estrogen receptor, leading to enhanced cell proliferation and survival.

- EGFR/ERK Pathway Activation : By promoting the phosphorylation of epidermal growth factor receptor (EGFR) and downstream ERK pathways, ligustilide enhances cellular responses to stress.

- Antioxidant Defense : LIG improves cellular antioxidant defenses, reducing oxidative damage and apoptosis in neuronal cells.

Study on Antidepressant Effects

A study conducted by Zhang et al. (2021) evaluated the antidepressant-like effects of ligustilide using behavioral tests on rats subjected to CUMS. The results indicated that ligustilide significantly reduced immobility time and increased locomotion compared to control groups.

| Treatment Group | Immobility Time (seconds) | Sucrose Preference (%) |

|---|---|---|

| Control | 120 | 30 |

| Ligustilide 20 mg/kg | 60 | 50 |

| Ligustilide 40 mg/kg | 45 | 65 |

Neuroprotective Study

In a study exploring the neuroprotective effects of ligustilide against oxidative stress-induced apoptosis in PC12 cells, it was found that treatment with LIG significantly increased cell viability and decreased apoptosis rates compared to untreated controls.

| Treatment Concentration | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 40 | 60 |

| Ligustilide 50 µM | 80 | 20 |

| Ligustilide 100 µM | 90 | 10 |

特性

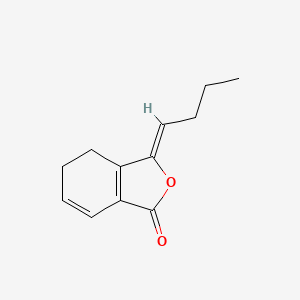

IUPAC Name |

(3Z)-3-butylidene-4,5-dihydro-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7-8H,2-4,6H2,1H3/b11-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVQXVFMNOFTMU-FLIBITNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C1C2=C(C=CCC2)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\1/C2=C(C=CCC2)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4431-01-0, 81944-09-4 | |

| Record name | Ligustilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004431010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ligustilide A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081944094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | z-ligustilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4431-01-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIGUSTILIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10HE68JD06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。